4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a nitro group, a piperidinone ring, and a benzamide structure, making it a member of the benzamide derivative class. The molecular formula for this compound is , with a molecular weight of approximately 339.351 g/mol.
This compound can be sourced from various chemical suppliers, including BenchChem and other specialized chemical databases. It is classified as a small molecule and is primarily synthesized for research purposes, particularly in the study of its biological activities and potential therapeutic applications.
The synthesis of 4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield during large-scale production, allowing for better control over reaction conditions and improved safety profiles.
The molecular structure of 4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can be represented as follows:
InChI=1S/C18H17N3O4/c22-17-3-1-2-12-20(17)15-10-6-14(7-11-15)19-18(23)13-4-8-16(9-5-13)21(24)25/h4-11H,1-3,12H2,(H,19,23)
This representation highlights the arrangement of atoms within the molecule, including functional groups such as amides and nitro groups that are crucial for its biological activity .
4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo several chemical reactions:
For these reactions, common reagents include:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or tailor it for specific applications.
The primary target of 4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa, an essential enzyme in the coagulation cascade. This compound acts as a competitive inhibitor of Factor Xa, leading to a reduction in thrombin generation and ultimately affecting blood clot formation.
The inhibition of Factor Xa by this compound impacts several biochemical pathways involved in hemostasis, making it a candidate for anticoagulant therapy. Its pharmacokinetics indicate good bioavailability, low clearance rates, and a small volume of distribution in animal models.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C18H17N3O4 |
Molecular Weight | 339.351 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are critical for understanding how the compound behaves under various conditions and its potential interactions with biological systems .
4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5